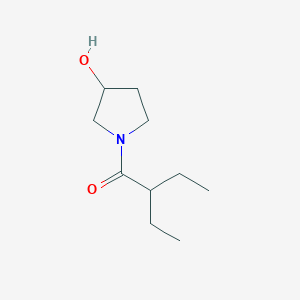
2-氯-1-(3-羟基吡咯烷-1-基)丙-1-酮
描述
2-Chloro-1-(3-hydroxypyrrolidin-1-yl)propan-1-one is an organic compound with the molecular formula C7H12ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)propan-1-one includes a pyrrolidine ring, a five-membered nitrogen heterocycle . The molecule also contains a chlorine atom and a carbonyl group.科学研究应用
催化过程和合成
相关化合物的另一个重要应用涉及它们在催化过程中的使用。例如,类似的氯代羟基吡咯烷化合物的衍生物已被用作转移氢化酮的配体,实现了高转化率。这说明了这些化合物在合成化学中促进有效化学转化的潜力。该研究重点介绍了通过涉及表氯醇的反应制备离子化合物,从而合成用于转移氢化各种酮的有效催化剂,转化率高达 99% (Aydemir 等人,2014)。
区域选择性合成
另一项研究重点关注从现有试剂区域选择性合成 1-烷基-5-(吲哚-3-基和 -2-基)吡咯烷-2-酮,突出了吡咯烷酮衍生物在构建复杂分子结构中的化学灵活性和实用性。这项研究强调了该化合物在促进选择性化学转化中的作用,为新的合成路线开辟了道路 (Sadovoy 等人,2011)。
聚合物合成
在聚合物科学中,与 2-氯-1-(3-羟基吡咯烷-1-基)丙-1-酮相关的化合物已被用于粘合聚合物的合成。一项研究报道了 1,3-双(甲基丙烯酰胺)丙烷-2-基双氢磷酸盐的合成,表明氯代羟基吡咯烷衍生物在制备具有特定粘合特性的材料中的效用。这项工作展示了这些化合物在开发具有潜在工业应用的新材料中的应用 (Moszner 等人,2006)。
生化分析
Biochemical Properties
2-Chloro-1-(3-hydroxypyrrolidin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The hydroxyl group in the pyrrolidine ring allows it to form hydrogen bonds with amino acid residues in enzymes, potentially altering their activity. Additionally, the chloro group can participate in halogen bonding, which can influence the binding affinity of the compound to its target proteins . These interactions can lead to either inhibition or activation of specific enzymes, depending on the nature of the binding.
Cellular Effects
The effects of 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)propan-1-one on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling cascades. Changes in gene expression can result from the compound’s interaction with transcription factors or epigenetic modifiers . These alterations can lead to changes in cellular metabolism, affecting processes such as glycolysis, oxidative phosphorylation, and lipid metabolism.
Molecular Mechanism
At the molecular level, 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)propan-1-one exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target enzyme, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)propan-1-one can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term exposure to the compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies. These changes can include alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)propan-1-one vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects are often observed, where a certain concentration of the compound is required to elicit a measurable response. At very high doses, toxic or adverse effects may occur, including organ damage or systemic toxicity.
Metabolic Pathways
2-Chloro-1-(3-hydroxypyrrolidin-1-yl)propan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that can be excreted from the body.
Transport and Distribution
The transport and distribution of 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)propan-1-one within cells and tissues are influenced by several factors. The compound can interact with transporters or binding proteins that facilitate its uptake and distribution . These interactions can affect the localization and accumulation of the compound within specific cellular compartments or tissues. The distribution of the compound can also be influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)propan-1-one is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s activity, as it may interact with different biomolecules depending on its subcellular location. For example, localization to the nucleus may allow the compound to interact with transcription factors, while localization to the mitochondria may affect metabolic enzymes.
属性
IUPAC Name |
2-chloro-1-(3-hydroxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-5(8)7(11)9-3-2-6(10)4-9/h5-6,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIVBRBNKWJPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


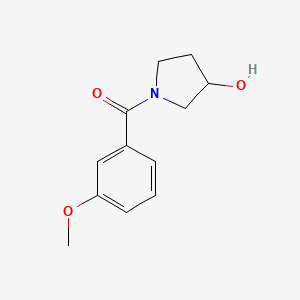
![2-[(4-Aminocyclohexyl)oxy]isonicotinonitrile](/img/structure/B1468523.png)
![1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468524.png)
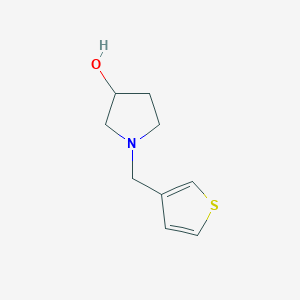
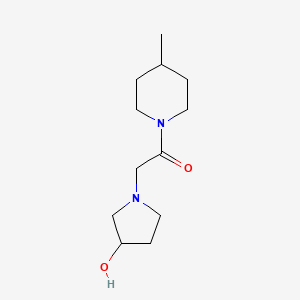
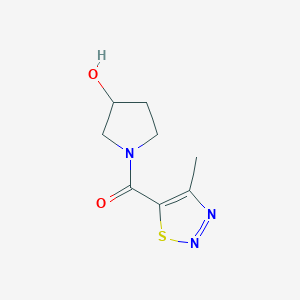
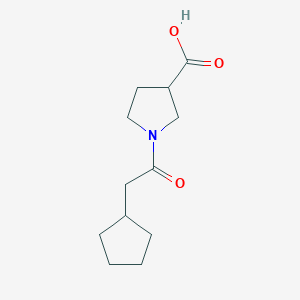
![1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468534.png)

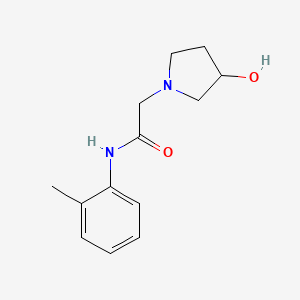
![1-[(5-Bromo-2-methoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468538.png)
